Cas no 842144-07-4 (4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine)

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine structure
842144-07-4 structure
Product Name:4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
Numero CAS:842144-07-4
MF:C10H8BrClN6O
MW:343.567118644714
MDL:MFCD22493409
CID:1040013
PubChem ID:11290858
Update Time:2024-10-26

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (ACI)
    • 4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • SCHEMBL690731
    • 842144-07-4
    • CS-14479
    • DTXSID60461436
    • CS-M0501
    • DA-22386
    • 1,2,5-Oxadiazol-3-amine, 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-
    • AKOS016007136
    • ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • 4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine
    • MDL: MFCD22493409
    • Inchi: 1S/C10H8BrClN6O/c1-2-18-7-4(11)3-14-8(12)5(7)15-10(18)6-9(13)17-19-16-6/h3H,2H2,1H3,(H2,13,17)
    • Chiave InChI: ZMHOMFQFFLYGJX-UHFFFAOYSA-N
    • Sorrisi: ClC1C2N=C(N(C=2C(Br)=CN=1)CC)C1C(N)=NON=1

Proprietà calcolate

  • Massa esatta: 341.96315g/mol
  • Massa monoisotopica: 341.96315g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 339
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 95.6Ų

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM290291-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
100mg
$452 2021-08-18
Chemenu
CM290291-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
250mg
$639 2021-08-18
Chemenu
CM290291-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 95+%
1g
$1369 2021-08-18
Matrix Scientific
096528-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
250mg
$591.00 2023-09-08
Matrix Scientific
096528-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine, 95+%
842144-07-4 95+%
1g
$1311.00 2023-09-08
TRC
B074980-50mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
50mg
$ 410.00 2022-06-07
TRC
B074980-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4
100mg
$ 680.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059390-100mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 98%
100mg
¥2529.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059390-250mg
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 98%
250mg
¥4107.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1059390-1g
4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine
842144-07-4 98%
1g
¥6571.00 2024-07-28

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: 1,4-Dioxane ;  6 h, rt → 105 °C; 105 °C → rt
1.2 Solvents: Methanol ;  30 min, rt → 65 °C
Riferimento
Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells
Eberl, H. Christian ; Werner, Thilo; Reinhard, Friedrich B. ; Lehmann, Stephanie; Thomson, Douglas; et al, Scientific Reports, 2019, 9(1), 1-14

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydroxylamine Solvents: Tetrahydrofuran ,  Water ;  1.5 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  1.5 h, rt → 150 °C; 150 °C → rt
Riferimento
Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT Kinase
Heerding, Dirk A.; Rhodes, Nelson; Leber, Jack D.; Clark, Tammy J.; Keenan, Richard M.; et al, Journal of Medicinal Chemistry, 2008, 51(18), 5663-5679

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Raw materials

4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo-4,5-cpyridin-2-yl)-1,2,5-oxadiazol-3-amine Preparation Products

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.